molecular formula C25H32N4O7S3 B2985844 (Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-38-8

(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2985844
CAS No.: 865199-38-8
M. Wt: 596.73
InChI Key: IQFUIRVPNXTNNG-RFBIWTDZSA-N
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Description

The compound “(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a structurally complex molecule featuring a benzo[d]thiazole core substituted with sulfamoyl and imino-linked benzoyl groups. Key structural elements include:

  • Benzo[d]thiazole ring: A bicyclic system with sulfur and nitrogen atoms, known for its role in pharmaceuticals and agrochemicals due to its electron-rich heterocyclic nature.
  • Z-configuration: The stereochemistry of the imino group influences molecular geometry and intermolecular interactions.
  • Methyl acetate ester: Enhances solubility in organic solvents and may serve as a prodrug moiety.

Properties

IUPAC Name

methyl 2-[2-[4-(dibutylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O7S3/c1-4-6-14-28(15-7-5-2)39(34,35)19-10-8-18(9-11-19)24(31)27-25-29(17-23(30)36-3)21-13-12-20(38(26,32)33)16-22(21)37-25/h8-13,16H,4-7,14-15,17H2,1-3H3,(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFUIRVPNXTNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Benzothiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Sulfamoyl groups : These groups are often associated with anti-inflammatory properties.
  • Methyl acetate group : This may enhance the compound's solubility and bioavailability.

The molecular formula is C20H26N4O5S3C_{20}H_{26}N_4O_5S_3, and it has a molar mass of approximately 490.66 g/mol.

Biological Activity Overview

Research indicates that derivatives of benzothiazole exhibit a wide range of biological activities. The specific compound under review has shown promise in several areas:

Anticancer Activity

Studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to (Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have been reported to induce apoptosis and cell cycle arrest in human cancer cells such as A431, A549, and H1299. These effects are linked to the modulation of key signaling pathways involved in cell survival and apoptosis .

Anti-inflammatory Effects

The sulfamoyl groups present in the compound suggest potential anti-inflammatory properties. Research on related compounds has shown significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, indicating that (Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate may similarly reduce inflammation .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit antibacterial and antifungal activities, although specific data on its efficacy against particular pathogens is still needed.

Case Studies

  • Antitumor Activity : A recent study synthesized several benzothiazole derivatives, including compounds structurally similar to (Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate. These were tested against human cancer cell lines, showing IC50 values ranging from 1 to 4 μM, indicating potent anticancer activity .
  • Anti-inflammatory Evaluation : In vivo studies conducted on related thiazole compounds demonstrated significant reductions in paw edema in rat models, suggesting strong anti-inflammatory effects. The most active compounds showed a dose-dependent response with a significant reduction in inflammatory markers .

Data Tables

Activity Type Compound IC50 Value (μM) Effect Observed
AnticancerSimilar Derivative1 - 4Cell proliferation inhibition
Anti-inflammatoryRelated Compound50Paw edema reduction
AntimicrobialBenzothiazole AnalogTBDBacterial growth inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Notable Properties Reference
(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole - 6-Sulfamoyl
- 4-(N,N-dibutylsulfamoyl)benzoyl
- Methyl acetate ester
Sulfamoyl, imino, ester High lipophilicity (dibutyl groups), Z-configuration stabilizes geometry N/A
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate Thiazole - Methoxycarbonylmethoxyimino
- Methyl ester
Amino, ester, imino Hydrogen bonding (N–H⋯O/N), π-π stacking stabilizes crystal lattice
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Benzo[d]thiazole - 5,6-Dimethyl
- 4-Sulfamoylphenylacetamide
Sulfamoyl, acetamide IR peaks at 1382 cm⁻¹ (SO₂), NMR signals for CH₃ and NH groups
Triflusulfuron methyl ester Triazine-linked sulfonylurea - Trifluoroethoxy
- Methyl benzoate ester
Sulfonylurea, triazine Agrochemical use; substituents influence herbicidal activity

Key Findings

Core Structure Variations: The target compound’s benzo[d]thiazole core differs from simpler thiazoles (e.g., ) and triazine-based sulfonylureas (e.g., ). Sulfamoyl vs. Sulfonylurea: The 6-sulfamoyl group in the target compound differs from sulfonylurea bridges in triflusulfuron (), which are critical for herbicidal activity. Sulfamoyl groups may enhance hydrogen-bonding capacity in biological targets.

Z-Configuration: The stereochemistry of the imino group (shared with ’s Z-methoxycarbonylmethoxyimino) may enforce planar geometry, influencing crystal packing and intermolecular interactions .

Spectroscopic and Crystallographic Insights: IR/NMR: The target compound’s sulfamoyl groups would likely show IR peaks near 1382–1155 cm⁻¹ (SO₂ stretching), similar to . NMR signals for the dibutyl groups would appear as multiplet peaks in the δ 0.8–1.6 ppm range. Hydrogen Bonding: Like ’s compound, the target’s sulfamoyl and imino groups may form N–H⋯O/N bonds, stabilizing crystal structures or binding to biological targets .

Functional and Application Differences: Pharmaceutical vs. Agrochemical: While the target compound’s benzo[d]thiazole core is common in drugs (e.g., antitumor agents), triazine-based compounds in are herbicides. The dibutyl groups may steer the target toward lipophilic targets (e.g., membrane-bound enzymes). Prodrug Potential: The methyl ester in the target compound (similar to ’s triflusulfuron methyl ester) could act as a prodrug, hydrolyzing in vivo to a bioactive acid.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis likely involves multi-step condensation and functional group transformations, such as imine formation between sulfamoylbenzoyl derivatives and thiazole intermediates. Optimization can be achieved by systematically varying parameters (e.g., temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) frameworks. For example, flow-chemistry approaches, as demonstrated in analogous syntheses, enable precise control over reaction kinetics and by-product minimization . Controlled copolymerization strategies, such as adjusting monomer ratios and initiator concentrations, may also inform optimization .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are critical for structural confirmation. Purity assessment requires hyphenated techniques like HPLC-UV/Vis or LC-MS to detect trace impurities. For sulfonamide and thiazole functional groups, IR spectroscopy can validate bond formation. Quantitative analysis of residual solvents or unreacted precursors should follow ICH guidelines using GC-MS .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at elevated temperatures (e.g., 40–60°C). Monitor degradation via periodic HPLC sampling. Kinetic modeling (e.g., Arrhenius plots) can extrapolate shelf-life under standard conditions. For light sensitivity, use UV-Vis spectroscopy to track absorbance changes in controlled photostability chambers.

Advanced Research Questions

Q. How can contradictions in reported solubility or stability data be resolved?

  • Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., crystallinity, polymorphic forms). Use differential scanning calorimetry (DSC) to identify polymorphs and X-ray crystallography for structural clarity. Cross-validate solubility measurements using shake-flask methods versus computational predictions (e.g., COSMO-RS). Ensure consistency in solvent purity and equilibration time .

Q. What experimental design strategies are recommended for optimizing synthesis yield while minimizing by-products?

  • Methodological Answer : Apply DoE to screen critical factors (e.g., stoichiometry, reaction time) and identify interactions. For example, a Central Composite Design (CCD) can model non-linear relationships between variables. Flow-chemistry systems allow real-time monitoring and rapid iteration, as shown in oxidation reactions requiring precise temperature control . Statistical tools like ANOVA and response surface methodology (RSM) help isolate optimal conditions .

Q. How can computational methods enhance understanding of the compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Perform molecular docking studies to predict binding affinities with biological targets (e.g., sulfonamide-sensitive enzymes). Quantum mechanical calculations (DFT) can elucidate electronic properties of the thiazole and imine moieties. QSAR models trained on analogous compounds may guide functional group modifications to improve efficacy or selectivity.

Q. What strategies are effective in identifying and characterizing degradation products?

  • Methodological Answer : Use LC-HRMS/MS for non-targeted analysis of degradation pathways. Isotopic labeling (e.g., <sup>13</sup>C) can trace fragmentation patterns. For reactive intermediates, trap unstable species with scavengers like TEMPO and analyze via <sup>19</sup>F NMR if fluorinated analogs are synthesized. Compare degradation profiles under oxidative (H2O2) vs. hydrolytic conditions .

Q. How can researchers validate the stereochemical integrity of the (Z)-configuration during synthesis?

  • Methodological Answer : Employ NOESY NMR to confirm spatial proximity of substituents around the imine double bond. Chiral HPLC with a cellulose-based stationary phase can separate (Z) and (E) isomers. X-ray crystallography provides definitive proof of configuration but requires high-quality single crystals.

Notes for Implementation

  • Data Contradiction Analysis : Always cross-reference analytical results with orthogonal methods (e.g., NMR + MS) to resolve ambiguities.
  • Advanced Synthesis : Consider microreactor systems for exothermic or air-sensitive steps to improve reproducibility .
  • Collaborative Tools : Leverage cheminformatics platforms (e.g., ChemAxon) for property prediction and literature mining to contextualize findings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.